molecular formula C28H22F2N4O4 B8082032 PDK1 inhibitor, 7

PDK1 inhibitor, 7

Katalognummer B8082032
Molekulargewicht: 516.5 g/mol
InChI-Schlüssel: GCWCGSPBENFEPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PDK1 inhibitor, 7 is a useful research compound. Its molecular formula is C28H22F2N4O4 and its molecular weight is 516.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • PDK1 as a Therapeutic Target in Cancer : PDK1 is a critical activator of multiple prosurvival and oncogenic protein kinases, making it a significant target in oncology. A particular inhibitor, identified as compound 7, shows selective inhibition of cellular PDK1 T-loop phosphorylation and affects cancer cell behaviors such as anchorage-independent growth, invasion, and migration. Its unique binding mode differentiates it from other ATP-competitive kinase inhibitors (Nagashima et al., 2010).

  • Specificity and Structure of PDK1 Inhibitors : The structural details of inhibitors like UCN-01 (7-hydroxystaurosporine) show distinct interaction patterns with PDK1. These specific interactions provide insights into designing more effective PDK1 inhibitors for cancer therapy (Komander et al., 2003).

  • Selective Covalent Inhibition of PDK1 : JX06, a selective covalent inhibitor of PDK1, demonstrates how targeting a specific cysteine residue in PDK1 can impair its enzymatic activity, suggesting a therapeutic approach for cancers with high glycolysis dependence (Sun et al., 2015).

  • Potential Pharmacological Uses of PDK1 Inhibition : Studies focusing on structure-based design of PDK1 inhibitors reveal their potential in inhibiting cancer cell proliferation, especially in specific types of cancer like AML. These inhibitors have shown efficacy in both in vitro and in vivo models (Medina et al., 2011).

  • Understanding PDK1 Biology through Selective Inhibitors : The discovery of potent and selective PDK1 inhibitors has opened opportunities for deeper understanding of PDK1 function and its role in cancer biology, as well as the potential therapeutic implications of PDK1 inhibition (Medina, 2013).

  • Role of PDK1 in Metabolic Reprogramming and Tumorigenesis : PDK1 plays a role in metabolic reprogramming of tumors, and its inactivation can significantly affect tumor growth and metastasis, making it a potential therapeutic target for various cancers, including breast cancer (Du et al., 2016).

Eigenschaften

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWCGSPBENFEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PDK1 inhibitor, 7
Reactant of Route 2
Reactant of Route 2
PDK1 inhibitor, 7
Reactant of Route 3
PDK1 inhibitor, 7
Reactant of Route 4
PDK1 inhibitor, 7
Reactant of Route 5
PDK1 inhibitor, 7
Reactant of Route 6
Reactant of Route 6
PDK1 inhibitor, 7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.